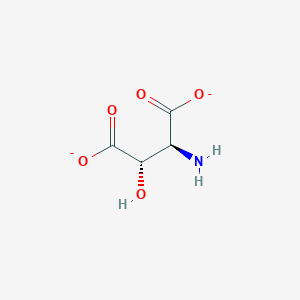

(3S)-3-hydroxy-L-aspartate(2-)

Description

Overview of Hydroxylated Amino Acids in Biochemical Contexts

Hydroxylated amino acids are a class of amino acids that contain a hydroxyl (-OH) group. This functional group imparts distinct chemical properties that are crucial for a variety of biological functions. The hydroxylation of amino acids is a post-translational modification, meaning it occurs after the amino acid has been incorporated into a protein, or it can be present as a free amino acid. creative-proteomics.com This modification is catalyzed by enzymes called hydroxylases. mdpi.com

The presence of a hydroxyl group can significantly impact a protein's structure and function. For instance, the hydroxylation of proline and lysine (B10760008) residues is essential for the stability of collagen, a key structural protein in animals. creative-proteomics.com The hydroxyl groups form additional hydrogen bonds, which help to stabilize the collagen triple helix. creative-proteomics.com Beyond structural roles, hydroxylated amino acids are involved in cellular signaling and oxygen sensing. creative-proteomics.comlibretexts.org

Common examples of hydroxylated amino acids include hydroxyproline (B1673980), hydroxylysine, and tyrosine. mdpi.comlibretexts.org Research has also focused on the hydroxylation of other amino acids like tryptophan, leucine, and aspartic acid, which have shown potential in pharmaceutical applications due to their antiviral, antifungal, antibacterial, and anticancer properties. mdpi.comresearchgate.net

Significance of (3S)-Stereochemistry in Biological Systems

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a fundamental concept in biology. solubilityofthings.comiitk.ac.in Biological systems, particularly enzymes and receptors, are highly specific for the stereochemistry of the molecules they interact with. libretexts.orglibretexts.org This specificity arises because biological macromolecules like proteins are themselves chiral, meaning they are non-superimposable on their mirror images. libretexts.orguoanbar.edu.iq

The designation "(3S)" in (3S)-3-hydroxy-L-aspartate(2-) refers to the specific spatial arrangement of the hydroxyl group at the third carbon atom of the L-aspartate backbone. This precise stereochemistry is critical for its recognition and processing by specific enzymes. libretexts.org Enzymes possess active sites that are exquisitely shaped to bind substrates with a particular three-dimensional structure, much like a lock and key. uoanbar.edu.iq A molecule with a different stereochemistry, for example, (3R)-3-hydroxy-L-aspartate, may not fit correctly into the active site of an enzyme that acts on the (3S) isomer, leading to a lack of biological activity. nih.gov

This stereochemical specificity is a recurring theme in biochemistry. For instance, most amino acids found in proteins are in the L-configuration, and enzymes involved in their metabolism are specific for this form. solubilityofthings.com The profound impact of stereochemistry is also famously illustrated by the drug thalidomide, where one enantiomer was therapeutic while the other caused severe birth defects. iitk.ac.in Thus, the (3S)-stereochemistry of 3-hydroxy-L-aspartate is not a trivial detail but a crucial determinant of its biological function.

Historical Context and Early Discoveries of (3S)-3-hydroxy-L-aspartate(2-) and Related Structures in Research

The study of hydroxylated amino acids has a rich history intertwined with the broader field of biochemistry. While the most common hydroxylated amino acids, hydroxyproline and hydroxylysine, were discovered in the context of collagen research, the investigation of other hydroxylated forms like 3-hydroxyaspartate came later.

Early research in the mid-20th century began to uncover enzymes that could act on various amino acid derivatives. For example, studies on Micrococcus denitrificans in the 1960s led to the identification and characterization of enzymes like erythro-3-hydroxyaspartate ammonia-lyase and 3-hydroxyaspartate aldolase (B8822740), indicating the presence of metabolic pathways involving these compounds. wikipedia.orgwikipedia.org

The direct synthesis and characterization of the different stereoisomers of 3-hydroxyaspartic acid have been a subject of organic chemistry research. cdnsciencepub.comresearchgate.net These synthetic efforts were crucial for providing pure samples of each isomer, including (3S)-3-hydroxy-L-aspartic acid, which are essential for detailed biochemical and enzymatic studies. cdnsciencepub.com The development of chemoenzymatic methods, which utilize enzymes to perform specific chemical transformations, has also been a significant area of research. For instance, engineered enzymes have been developed for the stereospecific synthesis of L-threo-hydroxyaspartic acid. researchgate.netnih.gov

Current Research Landscape and Emerging Areas for (3S)-3-hydroxy-L-aspartate(2-)

Current research on (3S)-3-hydroxy-L-aspartate(2-) and related hydroxylated amino acids is vibrant and multifaceted. A major focus is on the discovery and engineering of enzymes for the efficient and selective synthesis of these compounds. mdpi.comresearchgate.net The biocatalytic production of hydroxy amino acids is often preferred over chemical synthesis due to the high regioselectivity and stereoselectivity offered by enzymes. mdpi.comacs.org

Researchers are actively exploring the metabolic pathways in which (3S)-3-hydroxy-L-aspartate(2-) and its derivatives participate. mit.edu For example, L-threo-3-hydroxyaspartate ammonia-lyase, an enzyme that catalyzes the deamination of L-threo-3-hydroxyaspartate to oxaloacetate and ammonia (B1221849), has been identified and characterized in yeast. uniprot.org Understanding these pathways could reveal new biological roles for this compound.

Furthermore, there is growing interest in the potential applications of hydroxylated amino acids as precursors for the synthesis of valuable chemicals and pharmaceuticals. researchgate.net The unique chemical functionalities of these molecules make them attractive building blocks in synthetic chemistry. The development of microbial cell factories for the de novo production of compounds like L-threo-3-hydroxyaspartic acid from simple carbon sources like glucose is a promising area of metabolic engineering research. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5NO5-2 |

|---|---|

Molecular Weight |

147.09 g/mol |

IUPAC Name |

(2S,3S)-2-amino-3-hydroxybutanedioate |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-2/t1-,2-/m0/s1 |

InChI Key |

YYLQUHNPNCGKJQ-LWMBPPNESA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])N |

Isomeric SMILES |

[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])N |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])N |

Origin of Product |

United States |

Biochemical Synthesis and Biosynthesis Pathways of 3s 3 Hydroxy L Aspartate 2

De Novo Biosynthesis Pathways of (3S)-3-hydroxy-L-aspartate(2-)

The natural production of (3S)-3-hydroxy-L-aspartate(2-) primarily involves the direct enzymatic modification of L-aspartic acid or its amide, L-asparagine.

Enzymatic Hydroxylation of L-Aspartic Acid

The direct hydroxylation of L-aspartic acid at the Cβ position is a key biosynthetic route. This reaction is catalyzed by a class of enzymes known as hydroxylases.

Asparagine hydroxylases are non-heme Fe(II) and α-ketoglutarate-dependent oxygenases. acs.orguni-marburg.de AsnO, from Streptomyces coelicolor, and its homolog SCO2693 are well-characterized enzymes in this family. uni-marburg.deuniprot.org The wild-type AsnO enzyme naturally catalyzes the hydroxylation of L-asparagine to form (2S,3S)-3-hydroxyasparagine, a precursor for the biosynthesis of the calcium-dependent antibiotic (CDA). uniprot.orggoogle.com

Researchers have engineered these enzymes to alter their substrate specificity. Specifically, a mutant of AsnO, designated AsnO-D241N, and a corresponding mutant of its homolog, SCO2693-D246N, have been shown to directly hydroxylate L-aspartic acid to produce L-threo-3-hydroxyaspartic acid ((3S)-3-hydroxy-L-aspartate). nih.govresearchgate.net However, the yields from this direct hydroxylation by the mutant enzymes are often low. researchgate.net An alternative, more efficient two-step enzymatic process involves the hydroxylation of L-asparagine by wild-type AsnO, followed by hydrolysis of the resulting 3-hydroxyasparagine (B232136) by an asparaginase (B612624) to yield (3S)-3-hydroxy-L-aspartate. nih.govvulcanchem.com

Table 1: Key Enzymes in (3S)-3-hydroxy-L-aspartate(2-) Biosynthesis

| Enzyme Name | Organism of Origin | Function | Mutant for L-Aspartate Hydroxylation |

| AsnO | Streptomyces coelicolor | Catalyzes the 3-hydroxylation of L-asparagine. uniprot.org | AsnO-D241N |

| SCO2693 | Streptomyces coelicolor | Homolog of AsnO, also hydroxylates L-asparagine. | SCO2693-D246N |

The catalytic mechanism of Fe(II)/α-ketoglutarate-dependent hydroxylases is well-established. The reaction cycle involves the binding of Fe(II), α-ketoglutarate, and the primary substrate (L-asparagine or L-aspartate) to the enzyme's active site. oup.com Molecular oxygen then binds to the iron center, leading to the oxidative decarboxylation of α-ketoglutarate to succinate (B1194679) and the formation of a highly reactive ferryl-oxo (Fe(IV)=O) intermediate. oup.com This powerful oxidizing species then abstracts a hydrogen atom from the Cβ position of the substrate, followed by a "rebound" of the hydroxyl group to the substrate, resulting in the hydroxylated product. oup.com

The stereospecificity of AsnO, yielding the (3S) or threo product, is dictated by the specific geometry of the enzyme's active site, which precisely orients the substrate relative to the ferryl-oxo intermediate. acs.orguni-marburg.de Crystal structures of AsnO have revealed a "lid-like" region that closes over the active site upon substrate binding, ensuring the correct positioning for stereoselective hydroxylation. acs.org Computational studies on related non-heme iron enzymes suggest that the protein's electric field and the orientation of key amino acid residues, such as a tyrosine residue, can guide the regioselectivity of the hydroxylation by influencing the C-H bond that is targeted for abstraction. acs.orgfrontiersin.org

Identification and Characterization of Asparagine Hydroxylases (e.g., AsnO, SCO2693) involved in L-Aspartate Hydroxylation

Condensation Reactions Involving Glycine (B1666218) and Glyoxylate (B1226380) (e.g., in related D-stereoisomers)

While the primary de novo pathway for the L-stereoisomer involves hydroxylation, it is worth noting that condensation reactions are relevant in the synthesis of related compounds. For instance, the biosynthesis of D-erythro-3-hydroxyaspartate has been studied, though this pathway is distinct from the synthesis of the (3S)-L-isomer.

Chemoenzymatic Synthesis Methodologies for (3S)-3-hydroxy-L-aspartate(2-)

Chemoenzymatic strategies combine the selectivity of enzymes with the efficiency of chemical synthesis to produce target molecules.

Strategies Employing Microbial Enzymes for Stereoselective Synthesis

A highly effective chemoenzymatic strategy for producing L-threo-3-hydroxyaspartic acid ((3S)-3-hydroxy-L-aspartate) utilizes whole microbial cells. google.comnih.govvulcanchem.com This approach leverages the two-step enzymatic process described earlier.

The process involves:

Hydroxylation: Recombinant Escherichia coli cells are engineered to express the wild-type asparagine hydroxylase (AsnO) from Streptomyces coelicolor. These cells efficiently convert L-asparagine into (2S,3S)-3-hydroxyasparagine. nih.govsmolecule.com

Hydrolysis: The host E. coli strain's endogenous asparaginase enzymes then hydrolyze the amide group of the newly formed 3-hydroxyasparagine to produce L-threo-3-hydroxyaspartic acid and ammonia (B1221849). nih.govvulcanchem.com

To optimize this process, researchers have used asparaginase-deficient E. coli mutants to prevent the degradation of the starting material, L-asparagine. nih.govmdpi.com By introducing a plasmid containing the AsnO gene under the control of a strong promoter like the T7 promoter, high yields of L-threo-3-hydroxyaspartic acid have been achieved. nih.govmdpi.com In a fermentor setting, this whole-cell biocatalytic system has successfully produced L-threo-3-hydroxyaspartic acid from L-asparagine with yields reported to be as high as 96%. nih.govmdpi.com This one-pot reaction is highly efficient and stereoselective, offering a significant advantage over purely chemical synthesis methods. smolecule.com

Table 2: Comparison of Synthesis Approaches for (3S)-3-hydroxy-L-aspartate(2-)

| Approach | Key Features | Advantages | Disadvantages |

| Direct Enzymatic Hydroxylation of L-Aspartate | Uses mutant enzymes (e.g., AsnO-D241N). nih.gov | Direct, one-step conversion. | Low yields. researchgate.net |

| Two-Step Enzymatic Synthesis | Hydroxylation of L-asparagine by wild-type AsnO followed by hydrolysis. vulcanchem.com | High yields (up to 96%), high stereoselectivity, mild reaction conditions. nih.govsmolecule.com | Requires two enzymatic steps. |

| Whole-Cell Biocatalysis | Uses engineered E. coli to perform the two-step synthesis in one pot. nih.gov | Highly efficient, cost-effective, environmentally friendly. smolecule.comasm.org | Requires optimization of expression systems and fermentation conditions. smolecule.com |

Integration of Chemical Steps with Biocatalysis for Research Production

The synthesis of optically pure 3-hydroxyaspartic acid isomers presents significant challenges for purely chemical methods, often resulting in mixtures of stereoisomers. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, offer a powerful solution.

A prominent strategy for producing L-threo-3-hydroxyaspartic acid (L-THA), a diastereomer of (3S)-3-hydroxy-L-aspartate, involves a two-step biocatalytic process that begins with a readily available biological precursor. smolecule.com This method utilizes the hydroxylation of L-asparagine, which can be produced efficiently via fermentation, catalyzed by the enzyme asparagine hydroxylase (AsnO) from Streptomyces coelicolor. The resulting 3-hydroxyasparagine is then hydrolyzed to yield the final product. smolecule.comnih.gov

Two primary biocatalytic routes have been explored:

Direct Hydroxylation of L-aspartic acid: While mutant versions of asparagine hydroxylase (e.g., AsnO-D241N) can directly hydroxylate L-aspartic acid, the yields are typically very low, making this route less practical for research-scale production. asm.orgmdpi.com

Hydroxylation of L-asparagine followed by Hydrolysis: A more efficient and widely adopted route involves using wild-type asparagine hydroxylases, such as AsnO and its homologue SCO2693, which are both stable and highly active. asm.orgmdpi.com These enzymes convert L-asparagine into 3-hydroxyasparagine. This intermediate is subsequently hydrolyzed by an asparaginase enzyme to form L-threo-3-hydroxyaspartic acid. asm.org This multi-enzyme cascade can be performed in a "one-pot" setup using whole-cell biocatalysts, streamlining the production process. nih.govasm.org

This chemoenzymatic cascade leverages a fermentatively produced amino acid (L-asparagine) as the starting material for a highly selective enzymatic hydroxylation, followed by a final enzymatic conversion. This integration avoids the use of toxic heavy metal catalysts and complex purification steps to separate undesired stereoisomers, which are common drawbacks of traditional chemical synthesis. smolecule.com

Optimization of Bioreaction Conditions for Yield and Purity in Research Scale

For research-scale production, whole-cell biocatalysis using genetically engineered Escherichia coli is a preferred method. The optimization of these systems is critical to achieving high yields and purity. A key study in the production of L-threo-3-hydroxyaspartic acid (L-THA) highlights several crucial optimization parameters. nih.govasm.org

The initial attempts using intact E. coli expressing the asnO gene resulted in a very low molar yield of only 0.076%. nih.govasm.org The primary issue identified was the presence of native asparaginase enzymes in the host, which could degrade the product or intermediates. A significant breakthrough was achieved by using an E. coli mutant deficient in asparaginase I, which led to a remarkable increase in the L-THA yield to 8.2%. nih.govasm.org

Further optimization focused on enhancing the expression of the rate-limiting enzyme, asparagine hydroxylase. By replacing the standard lac promoter with the much stronger T7 promoter system, the expression of the asnO gene was significantly upregulated. This genetic switch, combined with the asparaginase I-deficient host, boosted the molar yield to 92%. smolecule.comnih.gov When the whole-cell reaction was conducted in a jar fermentor with better aeration and process control, a maximum yield of 96% was achieved in a shorter time frame than small-scale tube reactions. smolecule.comnih.govasm.org

These findings underscore that the rational selection of the host strain and the optimization of gene expression levels are paramount for the successful research-scale production of hydroxylated amino acids.

| Host System / Genetic Modification | Key Optimization Strategy | Resulting Molar Yield | Reference |

|---|---|---|---|

| Intact E. coli expressing asnO | Baseline - Standard expression | 0.076% | nih.govasm.org |

| Asparaginase I-deficient E. coli mutant expressing asnO | Elimination of product-degrading side reactions | 8.2% | nih.govasm.org |

| Asparaginase I-deficient mutant + T7 promoter for asnO expression | Enhanced expression of the rate-limiting hydroxylase enzyme | 92% | smolecule.comnih.gov |

| Optimized system in a jar fermentor | Improved process conditions (e.g., aeration) | 96% | smolecule.comasm.org |

Precursors and Metabolic Engineering for Enhanced Research Production of (3S)-3-hydroxy-L-aspartate(2-)

While chemoenzymatic methods using supplemented precursors are effective, the de novo biosynthesis of (3S)-3-hydroxy-L-aspartate(2-) and its isomers from simple carbon sources like glucose represents a more advanced and economically viable production strategy. This requires extensive metabolic engineering of the host organism to channel carbon flux towards the desired product.

The primary precursor for the biosynthesis of 3-hydroxyaspartate is L-aspartate, which is derived from the tricarboxylic acid (TCA) cycle intermediate, oxaloacetate. asm.orgnih.gov Therefore, metabolic engineering efforts are focused on increasing the intracellular pool of L-aspartate. A recent study on the de novo production of L-THA in E. coli from glucose provides a clear blueprint for these strategies. nih.gov

The key metabolic engineering steps undertaken to enhance the L-aspartate precursor pool included:

Overexpression of Pathway Genes: The genes aspC (encoding aspartate aminotransferase) and asnB (encoding asparagine synthase) were overexpressed to enhance the conversion of TCA cycle intermediates into the aspartate family of amino acids. nih.gov

Enhancing Precursor Supply: The gene aspA, which encodes aspartase, was overexpressed to facilitate the synthesis of L-aspartate from fumarate (B1241708). nih.gov

Blocking Competing Pathways: To prevent the drainage of the L-aspartate pool into other biosynthetic pathways, the gene lysC, which encodes the feedback-sensitive enzyme aspartate kinase III, was knocked out. This enzyme controls the first step in the pathway leading to lysine (B10760008), methionine, and threonine. nih.gov

These modifications, combined with the heterologous expression of the asparagine hydroxylase gene (asnO) from Streptomyces coelicolor, enabled the de novo production of L-THA. The engineered strain achieved a titer of 278.3 mg/L in shake flasks, a 5.6-fold increase over the initial non-optimized strain. In a controlled fed-batch fermentation, the final product concentration reached 2.87 g/L. nih.gov

Enzymology of 3s 3 Hydroxy L Aspartate 2 Metabolism

Threo-3-hydroxy-L-aspartate Ammonia-Lyase (EC 4.3.1.16)

Threo-3-hydroxy-L-aspartate ammonia-lyase, also referred to as L-threo-3-hydroxyaspartate dehydratase, is a key enzyme that catalyzes the deamination of L-threo-3-hydroxyaspartate. uniprot.orgwikipedia.org This reaction yields oxaloacetate and ammonia (B1221849). uniprot.orgwikipedia.org This enzyme is classified under the family of lyases, specifically ammonia-lyases that cleave carbon-nitrogen bonds. wikipedia.orgqmul.ac.uk

The catalytic activity of threo-3-hydroxy-L-aspartate ammonia-lyase is dependent on pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6. qmul.ac.ukgenome.jp The enzyme facilitates an α,β-elimination reaction, which results in the release of an ammonia molecule from the substrate. polimi.it Divalent cations such as Mn²⁺, Mg²⁺, or Ca²⁺ are also required for its activity. qmul.ac.ukgenome.jpexpasy.org

The reaction kinetics for this enzyme have been characterized in different organisms. For the enzyme from Pseudomonas sp. T62, the Michaelis constant (Km) for L-threo-3-hydroxyaspartate is 0.54 mM, with a maximum velocity (Vmax) of 39.0 µmol min⁻¹ (mg protein)⁻¹. nih.gov In Saccharomyces cerevisiae, the Km value is 3.9 mM and the Vmax is 110 µmol min⁻¹ (mg protein)⁻¹. uniprot.orgoup.com

Interactive Table: Kinetic Parameters of Threo-3-hydroxy-L-aspartate Ammonia-Lyase

| Organism | Km (mM) | Vmax (µmol/min/mg) |

| Pseudomonas sp. T62 | 0.54 | 39.0 |

| Saccharomyces cerevisiae | 3.9 | 110 |

Users can sort the table by clicking on the column headers.

Threo-3-hydroxy-L-aspartate ammonia-lyase exhibits a high degree of substrate specificity and stereoselectivity. The enzyme purified from Pseudomonas sp. T62 specifically acts on L-threo-3-hydroxyaspartate. qmul.ac.ukgenome.jpexpasy.org It does not show activity towards other stereoisomers of 3-hydroxyaspartate, such as D,L-erythro- and D-threo-3-hydroxyaspartate. uniprot.orgoup.com Furthermore, other 3-hydroxyamino acids like D-threonine, L-threonine, D,L-allothreonine, D-serine, and L-serine are not substrates for this enzyme. uniprot.orgoup.com

An enzyme from a soil bacterium, Pseudomonas sp. N99, demonstrated ammonia-lyase activity toward both L-threo-3-hydroxyaspartate and D-erythro-3-hydroxyaspartate, but not other isomers. nih.govtandfonline.comoup.com This highlights that while high specificity is a general characteristic, variations can exist between enzymes from different sources.

The activity of threo-3-hydroxy-L-aspartate ammonia-lyase is significantly influenced by environmental factors such as pH and temperature. For the enzyme isolated from Pseudomonas sp., the optimal pH for activity is 9.0, and the optimal temperature is 35°C. uniprot.org The enzyme's activity is strongly inhibited by hydroxylamine (B1172632) and EDTA in vitro. uniprot.orguniprot.org The inhibition by EDTA suggests the requirement of a divalent metal ion for its function. uniprot.orgresearchgate.net Indeed, the enzyme requires a divalent cation like Mn²⁺, Mg²⁺, or Ca²⁺ for its catalytic activity. qmul.ac.ukgenome.jpexpasy.org

Substrate Specificity and Stereoselectivity of the Enzyme

Enzymes Interacting with (3S)-3-hydroxy-L-aspartate(2-) as a Precursor or Co-substrate

(3S)-3-hydroxy-L-aspartate(2-) also serves as a precursor or interacts with other enzyme systems, highlighting its broader role in cellular metabolism.

Asparagine hydroxylase systems are involved in the synthesis of L-threo-3-hydroxyaspartic acid. nih.govmdpi.com For instance, a process has been developed using microbial hydroxylase and hydrolase for its efficient synthesis. nih.govmdpi.com In this system, wild-type asparagine hydroxylases, AsnO and SCO2693, are used to synthesize L-threo-3-hydroxyaspartic acid from L-asparagine via a 3-hydroxyasparagine (B232136) intermediate. nih.govasm.org This involves the hydroxylation of L-asparagine by the hydroxylase, followed by the hydrolysis of the amide group by an asparaginase (B612624). nih.govasm.org While direct hydroxylation of L-aspartic acid by mutants of asparagine hydroxylase is possible, the yields are low. nih.govmdpi.com

Besides asparagine hydroxylase, other enzymes can interact with or act on isomers of 3-hydroxyaspartate. For example, L-erythro-3-hydroxyaspartate can be acted upon by L-erythro-3-hydroxyaspartate aldolase (B8822740) (EC 4.1.3.14), a pyridoxal-phosphate protein that is specific for the L-erythro stereoisomer. creative-enzymes.comwikipedia.org There is also an erythro-3-hydroxy-L-aspartate ammonia-lyase (EC 4.3.1.20) that is highly specific for the L-isomer of erythro-3-hydroxyaspartate. expasy.org Additionally, the reaction of Escherichia coli aspartate aminotransferase with L-erythro-3-hydroxyaspartate has been studied, revealing insights into the stabilization of catalytic intermediates. nih.gov

Asparagine Hydroxylase Systems

Structural Biology of (3S)-3-hydroxy-L-aspartate(2-)-Interacting Enzymes

The catalytic efficiency and specificity of enzymes that metabolize (3S)-3-hydroxy-L-aspartate(2-) and structurally related molecules are deeply rooted in their three-dimensional structures. Advanced analytical techniques have provided profound insights into their conformational dynamics, active site topographies, and the critical roles of non-proteinaceous cofactors.

X-ray Crystallography and Cryo-EM Studies of Enzyme Conformations

High-resolution structural data from X-ray crystallography and, more recently, cryogenic electron microscopy (cryo-EM) are indispensable for understanding enzyme mechanisms at an atomic level. explorationpub.com These techniques have been applied to enzymes that act on substrates similar to (3S)-3-hydroxy-L-aspartate(2-), revealing key architectural features.

For instance, the crystal structure of L-aspartate oxidase (LASPO) from Escherichia coli, an enzyme that converts L-aspartate to iminoaspartate, has been determined to 2.2 Å resolution. nih.gov This structural analysis revealed a novel fold for a flavin adenine (B156593) dinucleotide (FAD)-dependent protein, organized into three distinct domains:

An FAD-binding domain. nih.gov

A C-terminal three-helical bundle domain. nih.gov

An alpha + beta capping domain. nih.gov

The interface between the FAD-binding and capping domains forms a cleft where the active site resides. nih.gov Studies of other enzymes, like mRNA capping enzymes, have used X-ray crystallography to capture significant conformational changes that occur during the catalytic cycle, highlighting the dynamic nature of these molecular machines. nih.gov While specific cryo-EM studies on enzymes metabolizing (3S)-3-hydroxy-L-aspartate(2-) are not yet prevalent, this powerful technique is increasingly used to solve the structures of complex protein machinery, often revealing multiple functional states that are elusive to crystallographic methods. explorationpub.comnih.govbiorxiv.org

Table 1: Crystallographic Data for L-aspartate Oxidase (apoform) from E. coli

| Parameter | Value | Reference |

|---|---|---|

| Resolution | 2.2 Å | nih.gov |

| PDB Code | 1BXO (related structure) | nih.gov |

| Organism | Escherichia coli | nih.gov |

Active Site Architecture and Binding Pockets

The active site of an enzyme is a meticulously crafted three-dimensional cavity where substrate binding and catalysis occur. Its architecture dictates substrate specificity and the chemical transformations that can be performed.

In L-aspartate oxidase, the active site is a cleft defined by the interface of two domains. nih.gov The conservation of numerous residues across the L-aspartate oxidase, succinate (B1194679) dehydrogenase, and fumarate (B1241708) reductase families suggests a shared folding topology and a similar catalytic mechanism centered on dicarboxylate substrates. nih.gov Computational studies have further probed the roles of specific active site residues in the catalytic process. acs.org

In the broader family of aspartic proteinases, the active site is a highly conserved region located in a large cleft between two lobes of the protein. nih.gov It is characterized by two catalytic aspartate residues (Asp32 and Asp215 in penicillopepsin-like enzymes) held in a nearly coplanar arrangement by a network of hydrogen bonds. nih.gov In the uncomplexed enzyme, a water molecule is tightly bound to these aspartates and is implicated as the nucleophile in the catalytic mechanism. nih.gov

For enzymes that specifically act on hydroxyaspartate isomers, such as L-threo-3-hydroxyaspartate ammonia-lyase, the active site is tailored to recognize the specific stereochemistry of the substrate. This enzyme shows high specificity for the L-threo isomer and does not act on other isomers like D,L-erythro- or D-threo-3-hydroxyaspartate. uniprot.orguniprot.org

Table 2: Key Features of Active Sites in Related Enzymes

| Enzyme | Key Residues/Features | Function | Reference |

|---|---|---|---|

| L-aspartate Oxidase | Domain interface cleft, conserved residues | Binds L-aspartate and FAD cofactor | nih.gov |

| Aspartic Proteinases | Catalytic dyad (e.g., Asp32, Asp215), bound water molecule | Binds peptide substrate, facilitates hydrolysis | nih.gov |

Role of Cofactors (e.g., Pyridoxal (B1214274) 5'-Phosphate) in Catalysis

Many enzymes involved in amino acid metabolism require non-protein chemical compounds called cofactors to perform their catalytic functions. Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a particularly versatile cofactor. jst.go.jp

PLP is essential for enzymes like erythro-3-hydroxyaspartate ammonia-lyase and L-threo-3-hydroxyaspartate ammonia-lyase. tandfonline.comwikipedia.org The catalytic mechanism of PLP-dependent enzymes is a classic example of covalent catalysis. The aldehyde group of PLP forms a Schiff base (an internal aldimine) with the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. wikipedia.orgdrugbank.com When the amino acid substrate enters the active site, it displaces the lysine, forming a new Schiff base with PLP (an external aldimine). wikipedia.org

This covalent linkage is key to PLP's function. The cofactor acts as an "electron sink," withdrawing electron density from the substrate and thereby stabilizing carbanionic intermediates that would otherwise be highly unstable. osti.gov This electronic stabilization facilitates a variety of reactions at the α, β, and γ carbons of the amino acid, including transamination, decarboxylation, and, in the case of hydroxyaspartate ammonia-lyases, β-elimination reactions. jst.go.jpwikipedia.org The specific reaction that occurs is determined by the precise orientation of the substrate-PLP complex within the active site, a principle known as stereoelectronic control. wikipedia.org In addition to its catalytic role, PLP can also act as a molecular chaperone, aiding in the proper folding of the enzyme. nih.gov

Enzyme Regulation and Gene Expression in Research Systems

The metabolic pathways involving (3S)-3-hydroxy-L-aspartate(2-) and related amino acids are tightly regulated to meet the cell's needs while avoiding the wasteful overproduction of metabolites. This regulation occurs at multiple levels, from controlling the amount of enzyme present via gene expression to modulating the activity of existing enzymes. wikilectures.eu

Enzyme levels are controlled by regulating the transcription and translation of their corresponding genes. This can involve transcription factors that act as inducers or repressors, often in response to the presence or absence of specific molecules like the pathway's end products. wikilectures.eu For example, studies in rats have shown that the expression of HMG-CoA reductase is regulated at both the transcriptional level by sterols and the translational level by nonsterol metabolites. nih.gov

A powerful model for understanding the regulation of branched-chain amino acid synthesis is the aspartate-derived pathway in Arabidopsis. This system involves 13 enzymes and a complex web of allosteric regulation, where metabolites from one branch can inhibit or activate enzymes in another. nih.gov This intricate network of feedback inhibition and activation ensures that the metabolic flux is appropriately distributed among the pathways leading to lysine, threonine, methionine, and isoleucine. nih.gov Such allosteric regulation, where a modulator binds to a site other than the active site to change the enzyme's conformation and activity, allows for rapid, second-to-minute adjustments to metabolic flow. wikilectures.eu In some cases, the function of these allosteric interactions is not just to couple supply and demand but to maintain the independence of fluxes in competing branches of a pathway. nih.gov

In microorganisms, enzymes like L-threo-3-hydroxyaspartate ammonia-lyase may be involved in detoxification, suggesting their expression is induced in the presence of their substrate, providing a mechanism to resist potentially harmful compounds. uniprot.orguniprot.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| (3S)-3-hydroxy-L-aspartate(2-) |

| L-aspartate |

| Iminoaspartate |

| Flavin adenine dinucleotide (FAD) |

| Succinate |

| Fumarate |

| Pyridoxal 5'-phosphate (PLP) |

| L-threo-3-hydroxyaspartate |

| D,L-erythro-3-hydroxyaspartate |

| D-threo-3-hydroxyaspartate |

| Oxaloacetate |

| Lysine |

| Threonine |

| Methionine |

| Isoleucine |

| HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) |

Metabolic Integration and Functional Roles of 3s 3 Hydroxy L Aspartate 2

Involvement in Amino Acid Metabolism and Interconversions

(3S)-3-hydroxy-L-aspartate is classified as a hydroxy-amino acid and an aspartic acid derivative. ebi.ac.ukymdb.ca While not one of the canonical amino acids incorporated into proteins during translation, it is synthesized from L-aspartate through a hydroxylation reaction. ebi.ac.ukmdpi.com This conversion is a key step that links it to the broader network of amino acid metabolism.

In some metabolic contexts, (3S)-3-hydroxy-L-aspartate can be converted back into common metabolic intermediates. For example, the enzyme 3-hydroxyaspartate dehydratase, found in yeast, catalyzes the conversion of (3S)-3-hydroxy-L-aspartic acid to oxaloacetate and ammonia (B1221849), directly connecting its metabolism to the tricarboxylic acid (TCA) cycle. ymdb.camimedb.org Aminotransferases are also crucial enzymes in amino acid interconversions, and while specific enzymes for (3S)-3-hydroxy-L-aspartate are specialized, the general mechanism of transferring amino groups is fundamental to connecting the metabolism of various amino acids. nih.gov

The stereochemistry of amino acids is critical for their biological function, and enzymes often exhibit high specificity. The conversion of L-aspartate to (3S)-3-hydroxy-L-aspartate involves stereospecific enzymatic reactions. acs.org Research has focused on producing this specific stereoisomer, for instance, by using asparagine hydroxylase to act on L-asparagine, followed by hydrolysis to yield L-threo-3-hydroxyaspartic acid [(2S,3S)-form]. mdpi.comasm.org

Key Metabolic Interconversions of (3S)-3-hydroxy-L-aspartate

| Starting Compound | Enzyme/Process | Resulting Product(s) | Metabolic Context |

|---|---|---|---|

| L-Aspartate | Hydroxylation (e.g., by CinX) | (3S)-3-hydroxy-L-aspartate | Biosynthesis of natural products (e.g., Cinnamycin) nih.govnih.gov |

| (3S)-3-hydroxy-L-aspartic acid | 3-hydroxyaspartate dehydratase | Oxaloacetate + Ammonia | Detoxification/Catabolism in yeast mimedb.org |

| Glyoxylate (B1226380) + Aspartate | Aspartate:glyoxylate aminotransferase (BhcA) | (3S)-3-hydroxy-L-aspartate + 2-Oxoglutarate | Beta-Hydroxyaspartate Cycle (BHAC) oup.com |

Role in Specific Biochemical Cycles

A primary role for (3S)-3-hydroxy-L-aspartate is as a key intermediate in the Beta-Hydroxyaspartate Cycle (BHAC). This pathway is an alternative to the canonical glyoxylate cycle for the assimilation of C2 compounds like glyoxylate. wiley.comnih.govasm.org The BHAC is particularly important in bacteria such as Paracoccus denitrificans that lack the enzyme isocitrate lyase, a key component of the traditional glyoxylate shunt. asm.orgresearchgate.net

In P. denitrificans, the BHAC provides a carbon- and energy-efficient mechanism to convert glycolate (B3277807) (which is first oxidized to glyoxylate) into oxaloacetate, a central metabolic intermediate, without the loss of carbon as CO2. asm.orgasm.orgsciety.org The cycle involves four enzymatic steps, with (3S)-3-hydroxy-L-aspartate being formed and subsequently metabolized. asm.orgnih.gov This pathway allows organisms to grow on glycolate, an abundant carbon source in some environments. ebi.ac.uk The implementation of the BHAC has also been explored in synthetic biology to improve the growth of organisms like Pseudomonas putida on ethylene (B1197577) glycol, a monomer of PET plastic. asm.org

In certain organisms, (3S)-3-hydroxy-L-aspartate metabolism is linked to detoxification. In yeast, for instance, the compound can be deaminated and dehydrated by the enzyme 3-hydroxyaspartate dehydratase (SRY1p) to produce oxaloacetate and ammonia. mimedb.org This reaction is considered a detoxification pathway, serving to remove naturally occurring 3-hydroxyaspartate that could otherwise be metabolically problematic. mimedb.org Similarly, the glyoxylate shunt in Mycobacterium tuberculosis is crucial for detoxifying glyoxylate, a byproduct of fatty acid assimilation, highlighting the importance of pathways that process potentially toxic metabolic intermediates. pnas.org While distinct from the BHAC, this underscores the broader theme of metabolic pathways, including those involving hydroxy-amino acids, in maintaining cellular homeostasis.

Participation in the Beta-Hydroxyaspartate Cycle (BHAC) for Glyoxylate Assimilation (e.g., in Paracoccus denitrificans)

Role as a Constituent of Bioactive Natural Products (e.g., Cinnamycin)

(3S)-3-hydroxy-L-aspartate is a structural component of several bioactive natural products, most notably the lantibiotic cinnamycin (B74467). nih.govnih.govwikipedia.org Cinnamycin is a 19-amino-acid peptide produced by Streptomyces cinnamoneus and exhibits antimicrobial properties. mimedb.orgnih.govwikipedia.org

The (3S)-3-hydroxy-L-aspartate residue in cinnamycin is not incorporated during ribosomal synthesis but is formed through a post-translational modification. nih.govnih.gov An aspartate residue at position 15 of the precursor peptide, CinA, is hydroxylated by an α-ketoglutarate/iron(II)-dependent hydroxylase called CinX. nih.govresearchgate.net This modification, along with others like the formation of lanthionine (B1674491) bridges, is critical for the final structure and biological activity of cinnamycin, which involves interaction with phosphatidylethanolamine. nih.govnih.gov The presence of this unusual amino acid is a hallmark of the cinnamycin family of lantibiotics, which also includes duramycin. wikipedia.orgresearchgate.net

Role of (3S)-3-hydroxy-L-aspartate in Cinnamycin Biosynthesis

| Biosynthetic Step | Enzyme | Substrate | Product | Significance |

|---|---|---|---|---|

| Hydroxylation | CinX (Hydroxylase) | Aspartate-15 residue of CinA precursor peptide | (3S)-3-hydroxy-L-aspartate-15 residue | Creates a critical structural moiety for biological activity nih.govnih.gov |

| Dehydration & Cyclization | CinM (Lanthionine Synthetase) | Serine/Threonine & Cysteine residues of CinA | (Methyl)lanthionine bridges | Forms the characteristic thioether cross-links of lantibiotics nih.govresearchgate.net |

Cellular and Subcellular Distribution of (3S)-3-hydroxy-L-aspartate(2-) in Research Models

The cellular and subcellular location of (3S)-3-hydroxy-L-aspartate and its related metabolic machinery varies depending on the organism and the specific pathway. In Paracoccus denitrificans, the genes encoding the four enzymes of the Beta-Hydroxyaspartate Cycle are organized in a single operon, suggesting a coordinated regulation and likely a close spatial organization of the pathway's components within the cell. nih.gov

In synthetic biology applications, the BHAC has been engineered into different subcellular compartments of plants to create a photorespiratory bypass. pnas.org In one study using Arabidopsis thaliana, the BHAC was successfully implemented in peroxisomes. pnas.org Another study in rice targeted the BHAC enzymes to the chloroplasts. oup.com In these engineered plants, (3S)-3-hydroxy-L-aspartate, which is not naturally present, was detected, confirming the activity of the pathway in these specific organelles. oup.com

While not directly measuring (3S)-3-hydroxy-L-aspartate, studies on related enzymes provide clues. In rice, for example, different isoenzymes of aspartate aminotransferase, which catalyzes a key reaction type in amino acid metabolism, are found distributed between the cytosol, mitochondria, and peroxisomes. tandfonline.com In the rat brain, the neuronal glutamate (B1630785) transporter EAAC1, which can be inhibited by threo-beta-hydroxyaspartate, is localized to neurons, indicating a potential site of action or transport for this compound in mammalian systems. physiology.org

Interactions with Metabolic Networks and Flux Control Mechanisms

The metabolic pathways involving (3S)-3-hydroxy-L-aspartate are integrated with central metabolism and are subject to regulatory control. The BHAC directly links glyoxylate metabolism to the TCA cycle by producing oxaloacetate. asm.orgpnas.org This connection allows organisms to utilize C2 compounds for the net synthesis of C4 units, which can replenish the TCA cycle or serve as precursors for biosynthesis. researchgate.net

The regulation of these pathways is crucial for controlling metabolic flux. In P. denitrificans, the assimilation of glycolate via the BHAC is controlled by at least three different transcriptional regulators (GlcR, BhcR, and CceR). asm.orgasm.org This complex regulatory network allows the organism to flexibly co-assimilate glycolate with other carbon sources, rather than using them sequentially, demonstrating a sophisticated mechanism of flux control. asm.orgsciety.org

In the context of metabolic engineering, introducing the BHAC into plants as a photorespiratory bypass aims to redirect metabolic flux away from the energy-costly native photorespiration pathway. pnas.org By converting a photorespiratory intermediate (glycolate) into a C4 compound (oxaloacetate), the engineered cycle is designed to improve photosynthetic efficiency and plant growth, representing a direct manipulation of metabolic flux control mechanisms. oup.compnas.orgresearchgate.net Understanding these interactions and control points is essential for both fundamental biology and biotechnological applications. plos.org

Analytical Methodologies for 3s 3 Hydroxy L Aspartate 2 Research

Chromatographic Techniques for Separation and Quantification

Chromatography, a cornerstone of analytical chemistry, provides powerful tools for isolating and measuring (3S)-3-hydroxy-L-aspartate(2-) from complex mixtures. researchgate.net These techniques are valued for their efficiency, speed, and suitability for both small and large-scale separations. researchgate.net

High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of amino acids. researchgate.net In the context of 3-hydroxyaspartate, HPLC with ultraviolet (UV) or diode array detection has been employed. scholarsportal.info However, some HPLC methods have been reported to be insufficient for the simultaneous separation of all four stereoisomers of 3-hydroxyaspartate. scholarsportal.info The technique's robustness and high resolving power make it a suitable choice for routine analysis. acs.org To enhance detection sensitivity, particularly for amino acids that lack a strong UV chromophore, pre-column or post-column derivatization is often necessary. researchgate.netacs.org A common derivatizing agent is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), which allows for detection at 340 nm. acs.org

Table 1: HPLC Systems and Conditions for Amino Acid Analysis

| Component | Specification | Purpose |

| Column | Typically reversed-phase columns like C18. acs.org Monolithic columns are also used for rapid separations. libretexts.org | Separates components based on hydrophobicity. |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). acs.orglibretexts.org | Carries the sample through the column. |

| Detector | UV or Diode Array Detector. scholarsportal.infoacs.org | Measures the absorbance of the eluting compounds. |

| Guard Column | Contains the same packing as the analytical column. libretexts.org | Protects the analytical column from contaminants. |

This table summarizes typical components of an HPLC system used for the analysis of amino acids like (3S)-3-hydroxy-L-aspartate(2-).

Gas Chromatography (GC) Approaches for Metabolite Profiling

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. uah.edu For non-volatile compounds like amino acids, derivatization is required to increase their volatility. chemcoplus.co.jp GC coupled with mass spectrometry (GC-MS) is particularly useful for metabolite profiling and can be used to analyze 3-hydroxy fatty acids, which are structurally related to 3-hydroxyaspartate. lipidmaps.orgnih.gov The choice of stationary phase and column dimensions is critical for achieving good separation. chemcoplus.co.jp

Table 2: Typical GC Parameters for Metabolite Analysis

| Parameter | Specification | Impact on Analysis |

| Column Type | Capillary columns (e.g., HP-5MS). lipidmaps.org | Provides high-resolution separation. |

| Injector Temperature | Programmed to increase over time. lipidmaps.org | Ensures efficient volatilization of the sample. |

| Oven Temperature Program | Ramped to separate compounds based on boiling points. lipidmaps.org | Optimizes the separation of different metabolites. |

| Detector | Mass Spectrometer (MS). uah.edulipidmaps.org | Provides identification and quantification of analytes. |

This table outlines typical parameters for a GC-MS method used in metabolite profiling, which can be adapted for the analysis of derivatized (3S)-3-hydroxy-L-aspartate(2-).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry. wikipedia.org This technique is exceptionally well-suited for the analysis of compounds in complex biological matrices. researchgate.netwikipedia.org LC-MS/MS has been successfully applied to the determination of various metabolites, including LSD and its hydroxy derivatives, demonstrating its utility for similar structural motifs found in 3-hydroxyaspartate. nih.gov The use of multiple reaction monitoring (MRM) mode enhances the specificity and sensitivity of the analysis. nih.gov Predicted LC-MS/MS spectra for (3S)-3-hydroxy-L-aspartic acid are available in public databases, aiding in its identification. ymdb.ca

The development of LC-MS interfaces like electrospray ionization (ESI) has been crucial for analyzing polar molecules such as amino acids. wikipedia.org For certain applications, derivatization can be employed to improve ionization efficiency and chromatographic retention. nih.gov

Chiral Separation Techniques (e.g., Marfey's Method) for Stereoisomer Analysis

Due to the presence of two chiral centers in 3-hydroxyaspartate, four stereoisomers exist. smolecule.com Distinguishing between these stereoisomers is critical as they can exhibit different biological activities. scholarsportal.info Chiral separation techniques are therefore essential.

Marfey's method is a widely recognized technique for determining the absolute configuration of amino acids. acs.orgasm.org This method involves the derivatization of the amino acid with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) or its D-enantiomer. acs.orgescholarship.org The resulting diastereomers can then be separated and quantified using reversed-phase HPLC. acs.org An improved version of this method, the C3 Marfey's method, offers enhanced resolution and sensitivity. acs.org This advanced method has been used to determine the absolute configuration of both L-threo- and L-erythro-β-hydroxyaspartic acid in natural products. frontiersin.org

Other chiral separation approaches include capillary electrophoresis (CE) with a chiral selector, such as cyclodextrins. scholarsportal.info Derivatization can also be used in CE to enhance the separation and detection of stereoisomers. smolecule.comnih.gov

Spectroscopic Approaches for Structural and Quantitative Analysis in Research Contexts

Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of molecules like (3S)-3-hydroxy-L-aspartate(2-).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. libretexts.org Both 1H and 13C NMR provide detailed information about the chemical environment of the atoms within the molecule. oup.com For complex structures, two-dimensional (2D) NMR techniques such as COSY and HMBC are employed to establish connectivity between atoms. nih.govnih.gov

The absolute configuration of stereocenters can sometimes be determined using NMR in conjunction with chiral derivatizing agents, such as in the modified Mosher's method. nih.gov NMR is also a quantitative technique, allowing for the determination of the concentration of metabolites in a sample. nih.gov The chemical shifts and coupling constants observed in the NMR spectrum are unique to a particular molecule and can be used for its unambiguous identification. organicchemistrydata.org

Mass Spectrometry (MS) Applications in Metabolomics Research

Mass spectrometry (MS) stands as a cornerstone in metabolomics, offering high sensitivity and selectivity for the identification and quantification of a vast array of metabolites, including (3S)-3-hydroxy-L-aspartate(2-). nih.govsilantes.com MS-based techniques are instrumental in analyzing complex biological samples to understand metabolic pathways and identify potential biomarkers. nih.govnih.gov

In the context of (3S)-3-hydroxy-L-aspartate(2-) research, MS is often coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC) to enhance resolution and reduce sample complexity. nih.govsilantes.com LC-MS is particularly dominant in global metabolite profiling as it does not require the analyte to be volatile, thus broadening the range of detectable compounds without the need for derivatization. nih.gov For instance, UPLC-ESI-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) has been successfully employed for the analysis of amino acid masses, including derivatives of aspartate. biorxiv.org The use of high-resolution mass spectrometry is crucial for the unambiguous identification of compounds, as demonstrated in the monitoring of the conversion of L-aspartate to L-threo-3-hydroxyaspartate. google.com

Tandem mass spectrometry (MS/MS) is another powerful tool used for structural elucidation of unknown metabolites. silantes.com By fragmenting selected ions, MS/MS provides structural information that aids in the identification of the original molecule. silantes.com Direct infusion mass spectrometry is a high-throughput approach that allows for rapid sample processing, which is beneficial for increasing inter-sample reproducibility in metabolomics studies. nih.gov

Table 1: Mass Spectrometry Techniques in Metabolomics

| Technique | Description | Application in (3S)-3-hydroxy-L-aspartate(2-) Research |

|---|---|---|

| LC-MS | Combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov | Widely used for the analysis of (3S)-3-hydroxy-L-aspartate(2-) and related metabolites in complex biological matrices. biorxiv.orgfigshare.com |

| GC-MS | A technique that couples gas chromatography with mass spectrometry, ideal for volatile compounds. nih.gov | Can be used for the analysis of derivatized amino acids to improve volatility. |

| UPLC-ESI-MS | An advanced form of LC-MS utilizing smaller particle sizes for higher resolution and sensitivity. biorxiv.org | Enables precise quantification and identification of amino acids and their derivatives. biorxiv.org |

| Tandem MS (MS/MS) | Involves multiple stages of mass analysis, typically with fragmentation between stages. silantes.com | Used for structural elucidation of (3S)-3-hydroxy-L-aspartate(2-) and its metabolic products. silantes.com |

| High-Resolution MS | Provides highly accurate mass measurements, facilitating the determination of elemental composition. google.com | Confirms the identity of (3S)-3-hydroxy-L-aspartate(2-) in enzymatic reactions. google.com |

Enzymatic Assays for Detection and Activity Measurement of (3S)-3-hydroxy-L-aspartate(2-) and Related Enzymes

Enzymatic assays are fundamental for studying the function of enzymes that metabolize (3S)-3-hydroxy-L-aspartate(2-). These assays allow for the detection of the compound and the measurement of the activity of related enzymes.

One common approach involves coupling the enzymatic reaction to another reaction that produces a measurable change, such as a change in absorbance. For example, the activity of 3-hydroxyaspartate dehydratase, which converts 3-hydroxyaspartate to oxaloacetate, can be determined by coupling its activity to malate (B86768) dehydrogenase. oup.com This second enzyme reduces the newly formed oxaloacetate to malate, a reaction that involves the oxidation of NADH to NAD+, leading to a decrease in absorbance at 340 nm. oup.com

The specificity of enzymes for different isomers of 3-hydroxyaspartate makes enzymatic assays crucial for distinguishing between them. oup.com For instance, enzymes have been identified that specifically act on the L-form or D-form of 3-hydroxyaspartate isomers, which is useful for the enzymatic resolution of racemic mixtures. oup.com

Kinetic studies of enzymes like aspartate aminotransferase with L-erythro-3-hydroxyaspartate have been conducted by monitoring changes in the absorption spectrum, which allows for the characterization of reaction intermediates. nih.gov Furthermore, the development of novel enzymatic processes for the synthesis of L-threo-3-hydroxyaspartic acid has relied on assays to monitor the conversion from substrates like L-asparagine. asm.org

Table 2: Key Enzymes and their Assay Principles

| Enzyme | Substrate(s) | Assay Principle | Reference |

|---|---|---|---|

| 3-hydroxyaspartate dehydratase | (3S)-3-hydroxy-L-aspartate(2-) | Coupled assay with malate dehydrogenase, monitoring NADH oxidation. oup.com | oup.com |

| Aspartate aminotransferase | L-erythro-3-hydroxyaspartate | Spectroscopic monitoring of the formation of quinonoid intermediates. nih.gov | nih.gov |

| Asparagine hydroxylase & Asparaginase (B612624) | L-asparagine | Monitoring the two-step conversion to L-threo-3-hydroxyaspartic acid. asm.org | asm.org |

| d-threo-3-hydroxyaspartate dehydratase | d-threo-3-hydroxyaspartate | Dehydration reaction leading to 2-amino maleic acid. vulcanchem.com | vulcanchem.com |

Isotopic Labeling and Tracing Techniques in Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and elucidate complex metabolic pathways. frontiersin.org In the context of (3S)-3-hydroxy-L-aspartate(2-) research, stable isotopes like ¹³C and ¹⁵N are incorporated into precursor molecules, and their journey through various metabolic reactions is tracked using mass spectrometry or NMR spectroscopy. biorxiv.orgnih.gov

This approach, known as stable isotope-resolved metabolomics (SIRM), provides detailed information about metabolic flux and the interconnectivity of metabolic pathways. frontiersin.orgpnas.org For example, stationary isotope tracing with ¹³C₂-labeled glycine (B1666218) has been used to demonstrate the synthesis of certain amino acids via the β-hydroxyaspartate (BHA) shunt. biorxiv.org The labeling patterns in proteinogenic amino acids revealed that they were synthesized from the BHA shunt. biorxiv.org

The combination of untargeted metabolomics with stable isotope tracing allows for the global exploration of metabolic pathway activities. frontiersin.org By feeding cells with a labeled substrate like [U-¹³C] glucose, researchers can monitor changes in known pathways and discover previously unknown metabolic alterations. frontiersin.org This has been applied to study the effects of pathway inhibition on central carbon metabolism, including the labeling of precursors like aspartate. frontiersin.org

Isotopic labeling experiments have been instrumental in understanding how organisms adapt their metabolism under different conditions, such as iron deficiency, by rerouting carbon fluxes. pnas.org These studies provide a dynamic view of metabolism that is not achievable with static measurements alone.

Table 3: Applications of Isotopic Labeling in (3S)-3-hydroxy-L-aspartate(2-) Research

| Isotope | Application | Analytical Technique | Key Findings |

|---|---|---|---|

| ¹³C | Tracing carbon flow through the β-hydroxyaspartate cycle and shunt. biorxiv.org | UPLC-ESI-MS | Demonstrated the synthesis of specific amino acids from the BHA shunt. biorxiv.org |

| ¹³C | Investigating the effects of pathway inhibition on central carbon metabolism. frontiersin.org | LC-QTOF-MS | Revealed drug-induced changes in pathway activities and the labeling of aspartate. frontiersin.org |

| ¹³C | Elucidating carbon metabolism rerouting under iron-deficient conditions. pnas.org | Metabolomics and Proteomics Profiling | Showed selective carbon utilization towards the TCA cycle to provide precursors for siderophores. pnas.org |

| ¹³C, ¹⁵N | Tracing the metabolism of nutrients in various biological settings. nih.gov | LC-MS/MS | Enabled the quantification of isotope incorporation into polar metabolites in central carbon metabolism. nih.gov |

Table 4: List of Compounds

| Compound Name |

|---|

| (3S)-3-hydroxy-L-aspartate(2-) |

| L-aspartate |

| L-threo-3-hydroxyaspartate |

| Glycine |

| Oxaloacetate |

| Malate |

| NADH |

| NAD+ |

| L-erythro-3-hydroxyaspartate |

| L-asparagine |

| d-threo-3-hydroxyaspartate |

| 2-amino maleic acid |

| [U-¹³C] glucose |

Structural Biology and Mechanistic Insights of 3s 3 Hydroxy L Aspartate 2 Interacting Enzymes

Characterization of Enzyme Active Sites and Substrate Binding

The active site of an enzyme is a precisely shaped pocket where substrate binding and catalysis occur. researchgate.net In enzymes that interact with (3S)-3-hydroxy-L-aspartate(2-), the architecture of this site is tailored to accommodate the specific stereochemistry and chemical features of the substrate. The hydroxyl group of (3S)-3-hydroxy-L-aspartate plays a significant role in these interactions, as evidenced by studies on TEM-1 β-lactamase, where its replacement with aspartic acid led to a roughly 30% decrease in catalytic efficiency. vulcanchem.com

The binding of a substrate to an enzyme's active site is a highly specific process governed by a variety of non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. vscht.cz The active site itself can be conceptually divided into a binding site, responsible for substrate recognition and orientation, and a catalytic site, containing the amino acid residues directly involved in the chemical reaction. researchgate.net The residues composing the active site are often highly conserved throughout evolution, underscoring their critical role in the enzyme's function. researchgate.net

Key residues within the active sites of enzymes interacting with (3S)-3-hydroxy-L-aspartate(2-) and similar molecules have been identified through structural and mutational studies. For instance, in aspartate aminotransferase, residues at the entrance of the active site are crucial for substrate binding and the subsequent conformational changes that facilitate catalysis. nih.gov Similarly, in aspartylglucosaminidase (AGA), several active site residues have been identified as critical for both catalytic activity and the proper processing of the enzyme itself. embopress.org

The following table summarizes key active site residues and their roles in enzymes that interact with aspartate or its derivatives.

| Enzyme | Key Active Site Residues | Role in Substrate Binding and Catalysis |

| Aspartate Aminotransferase | Val39, Arg386, Asn194, Tyr225 | Involved in domain movement, substrate binding, and modulating the pKa of the pyridoxal (B1214274) 5'-phosphate cofactor. nih.gov |

| Aspartylglucosaminidase (AGA) | Thr224, Asp237, Arg234, Thr257 | Crucial for catalytic activity and autocatalytic activation of the enzyme. embopress.org |

| Aspartokinase | Binds L-aspartate in two different orientations, indicating a relaxed regiospecificity. nih.gov | |

| L-Threonine Aldolase (B8822740) | The overall microenvironment of the large active site, rather than specific residues, guides substrate recognition and stereospecificity. researchgate.net | |

| Rat Liver 3α-Hydroxysteroid Dehydrogenase | Trp86, Trp227 | Trp86 is involved in cofactor and steroid binding, while Trp227 is critical for steroid binding. nih.gov |

Molecular Dynamics Simulations and Computational Approaches to Enzyme-Ligand Interactions

Molecular dynamics (MD) simulations and other computational methods provide powerful tools to investigate the dynamic nature of enzyme-ligand interactions at an atomic level. nih.govnih.govfrontiersin.orgmdpi.commdpi.com These approaches can reveal conformational changes, predict binding affinities, and elucidate the energetics of catalytic reactions. nih.govfrontiersin.org

MD simulations have been employed to study the conformational transitions in various enzymes, such as GH33 sialidases, revealing the formation of new clefts adjacent to the active site that can accommodate glycosyl acceptors. nih.gov For enzymes interacting with (3S)-3-hydroxy-L-aspartate(2-), computational studies can model the binding of the substrate and predict the impact of mutations on catalytic efficiency. For instance, computational approaches can be used to understand how the hydroxyl group of the substrate contributes to the stability of the enzyme-substrate complex through specific hydrogen bonding networks.

Computational methods like QM/MM (Quantum Mechanics/Molecular Mechanics) can be used to study the reaction mechanism in detail, including the transition states, which are often difficult to characterize experimentally. acs.org These studies have been instrumental in understanding the halogenation mechanism in enzymes that act on substrates similar in structure to (3S)-3-hydroxy-L-aspartate. frontiersin.orgfrontiersin.org

The following table highlights some applications of computational approaches in studying enzyme-ligand interactions.

| Computational Method | Application | Enzyme/System Studied | Key Findings |

| Molecular Docking | Identification of potential inhibitors. nih.gov | Plasmodial Aspartic Protease | Identified hit compounds with strong binding affinities to the enzyme's active site. nih.gov |

| Molecular Dynamics (MD) Simulations | Evaluation of complex stability and dynamic behavior. nih.govnih.gov | Human Dipeptidyl-peptidase III, GH33 Sialidases | Revealed conformational transitions and stable interactions between the enzyme and its substrates. nih.govmdpi.com |

| QM/MM Simulations | Elucidation of reaction mechanisms and transition states. acs.org | Various enzymes | Characterized the role of catalytic residues and their effect on enzyme dynamics and activity. acs.org |

| Density Functional Theory (DFT) | Assessment of electronic properties and binding energies. nih.gov | Plasmodial Aspartic Protease Inhibitors | Evaluated the electronic properties of potential drug candidates. nih.gov |

Allosteric Regulation and Conformational Changes of Enzymes

Allosteric regulation is a key mechanism for controlling enzyme activity, where the binding of a molecule at a site distinct from the active site—the allosteric site—induces a conformational change that alters the enzyme's catalytic efficiency. solubilityofthings.comnih.govlibretexts.orglibretexts.org This allows cells to finely tune metabolic pathways in response to changing conditions. solubilityofthings.com

Aspartate transcarbamylase is a classic example of an allosterically regulated enzyme. solubilityofthings.comnih.gov The binding of the end product of the pyrimidine (B1678525) biosynthesis pathway, CTP, to its regulatory subunits induces a significant conformational change that inhibits the enzyme's activity. nih.gov This feedback inhibition prevents the overproduction of pyrimidines. solubilityofthings.com

The binding of substrates themselves can also induce significant conformational changes. In aspartate aminotransferase, substrate binding causes the small domain to move closer to the large domain, creating a more compact, "closed" conformation that is essential for catalysis. nih.govnih.gov This movement is coupled to an increase in the pKa of the pyridoxal 5'-phosphate cofactor, which enhances the catalytic reaction. nih.gov Studies using hydrogen-deuterium exchange have confirmed that these conformational changes, observed in crystal structures, also occur in solution. nih.gov

Many enzymes that exhibit high catalytic proficiency utilize substrate binding energy to drive these conformational changes, effectively creating a "catalytic cage" that stabilizes the transition state. acs.orgacs.orgacs.org This induced-fit mechanism ensures that the enzyme is optimally configured for catalysis only after the substrate has bound. vscht.cz

Engineering of Enzyme Stereoselectivity and Catalytic Efficiency for Research Applications

The ability to engineer enzymes with altered stereoselectivity and improved catalytic efficiency is of great interest for various research and biotechnological applications. nih.govjmb.or.krnih.govacs.orgdiva-portal.org Rational design and directed evolution are two primary strategies employed for this purpose.

Rational design involves making specific mutations in the enzyme's active site or other key regions based on a detailed understanding of its structure and mechanism. nih.govjmb.or.kr For example, by identifying residues that form the substrate-binding pocket, it is possible to introduce mutations that favor the binding of a specific stereoisomer or a non-natural substrate. nih.govjmb.or.kr In one study, the stereospecificity pocket of a lipase (B570770) was redesigned by mutating a tryptophan residue, which dramatically increased the enzyme's activity towards bulky secondary alcohols and inverted its enantioselectivity. diva-portal.org

Directed evolution, on the other hand, involves creating large libraries of enzyme variants through random mutagenesis and then screening for those with the desired properties. This approach does not require prior knowledge of the enzyme's structure or mechanism and has been successfully used to improve the catalytic efficiency and enantioselectivity of various enzymes. nih.gov For instance, a phenylalanine dehydrogenase was engineered to have a significantly increased catalytic efficiency through a combination of rational design and site-specific mutagenesis. nih.govjmb.or.kr

The development of high-throughput screening methods is crucial for the success of directed evolution. acs.org These methods allow for the rapid identification of improved enzyme variants from large libraries.

The following table provides examples of enzyme engineering to improve catalytic properties.

| Enzyme | Engineering Strategy | Target Property | Outcome |

| Phenylalanine Dehydrogenase | Rational design and site-specific mutagenesis | Catalytic efficiency (kcat/Km) | 6.06-fold increase in oxidative deamination and 1.58-fold increase in reductive amination. nih.govjmb.or.kr |

| Hydroxynitrile Lyase | Site-saturation mutagenesis and directed evolution | Enantioselectivity and catalytic efficiency for a promiscuous reaction | A variant (F179N) showed a 2.4-fold increase in kcat/Km and an E value of 138 (compared to 81 for the wild type). nih.gov |

| Candida antarctica lipase B | Rational redesign (single-point mutations) | Substrate selectivity and enantioselectivity | A mutation increased activity 130,000-fold towards (S)-1-phenylethanol and changed the enantioselectivity by a factor of 8,300,000. diva-portal.org |

| Asparagine Hydroxylase (AsnO) | Site-directed mutagenesis | Substrate specificity | Altered the substrate specificity from L-asparagine to L-aspartic acid, although with low yield. mdpi.com |

Investigation of Altered Biochemical States Involving 3s 3 Hydroxy L Aspartate 2 Metabolism

Biochemical Consequences of Dysregulated (3S)-3-hydroxy-L-aspartate(2-) Degradation (e.g., accumulation of threo-3-hydroxy-L-aspartate)

The degradation of (3S)-3-hydroxy-L-aspartate(2-), also known as L-threo-3-hydroxyaspartate, is a critical process for maintaining cellular homeostasis. The primary enzyme responsible for its catabolism is threo-3-hydroxyaspartate ammonia-lyase, which catalyzes the conversion of L-threo-3-hydroxy-L-aspartate into oxaloacetate and ammonia (B1221849). wikipedia.org Dysregulation of this degradation pathway can lead to the accumulation of L-threo-3-hydroxyaspartate, which has significant biochemical consequences.

One major effect of L-threo-3-hydroxyaspartate accumulation is the inhibition of excitatory amino acid transporters (EAATs). acs.org This compound acts as a potent inhibitor of L-glutamate and L-aspartate uptake, particularly in the cerebral cortex. researcher.life This inhibition can lead to an increase in the extracellular concentrations of these neurotransmitters, potentially contributing to excitotoxicity, a process implicated in neurodegenerative diseases. acs.org The inhibitory potency of L-threo-3-hydroxyaspartate highlights the importance of its tightly regulated degradation to prevent neuronal damage.

Furthermore, in bacterial systems such as Escherichia coli, L-threo-3-hydroxyaspartic acid can enter and interfere with biosynthetic pathways. It can be converted by the first four enzymes of the L-threonine biosynthetic pathway into 3-hydroxyhomoserine phosphate. nih.gov This demonstrates that if the degradation of L-threo-3-hydroxyaspartate is impaired, it can be shunted into other metabolic routes, potentially disrupting the synthesis of essential amino acids like L-threonine. nih.gov

| Compound | Transporter/Pathway Affected | Observed Effect |

| threo-3-hydroxy-L-aspartate | L-glutamate uptake (cerebral cortex) | Potent inhibition researcher.life |

| L-aspartate uptake (cerebral cortex) | Inhibition acs.org | |

| L-threonine biosynthesis (E. coli) | Serves as a substrate, leading to the formation of an inhibitory antimetabolite nih.gov |

Impact of Enzyme Deficiencies or Overexpression on (3S)-3-hydroxy-L-aspartate(2-) Levels in Model Systems

The cellular concentration of (3S)-3-hydroxy-L-aspartate(2-) is directly influenced by the activity of enzymes involved in its synthesis and degradation. Studies in various model systems have demonstrated how modulating these enzymes can significantly alter its levels.

Enzyme Deficiencies: A deficiency in threo-3-hydroxyaspartate ammonia-lyase, the primary enzyme for L-threo-3-hydroxyaspartate degradation, would logically lead to its accumulation. wikipedia.org While specific studies on deficiencies of this particular enzyme are limited, research on analogous metabolic pathways shows that the knockout or inhibition of catabolic enzymes results in the buildup of their substrates. For instance, deletion of the D-aspartate oxidase (Ddo) gene in mice leads to a dramatic increase in D-aspartate levels. mdpi.comnih.gov Similarly, inhibition of L-aspartate metabolism enhances the accumulation of L-aspartate. researcher.life

Enzyme Overexpression: Conversely, overexpression of enzymes that either synthesize or degrade (3S)-3-hydroxy-L-aspartate(2-) can alter its concentration. The synthesis of L-threo-3-hydroxyaspartic acid (L-THA) has been achieved in E. coli through the heterologous expression of specific hydroxylases and hydrolases. mdpi.comresearchgate.net For example, a two-step biotransformation using asparagine hydroxylase (AsnO) and a 3-hydroxy-asparagine amide hydrolase can produce L-THA from L-asparagine. mdpi.com Overexpression of these enzymes in a model system like E. coli leads to the production and accumulation of L-THA. researchgate.net

In the context of precursor supply, the enzymes of the threonine biosynthetic pathway in E. coli can utilize L-threo-3-hydroxyaspartic acid as a substrate. nih.gov Overexpression of these enzymes—aspartokinase-homoserine dehydrogenase I, homoserine kinase, and threonine synthase—could potentially increase the flux of (3S)-3-hydroxy-L-aspartate(2-) towards downstream metabolites, thereby decreasing its steady-state level. nih.gov

| Model System | Enzyme Modification | Impact on (3S)-3-hydroxy-L-aspartate(2-) or Related Metabolite |

| Pseudomonas sp. T62 | Purification of L-threo-3-hydroxyaspartate dehydratase | Characterization of degradation pathway wikipedia.org |

| Escherichia coli | Expression of asparagine hydroxylase (AsnO) and hydrolase | Synthesis and production of L-threo-3-hydroxyaspartic acid mdpi.comresearchgate.net |

| Escherichia coli | Reconstitution of threonine biosynthetic pathway enzymes | Conversion of L-threo-3-hydroxyaspartic acid to downstream metabolites nih.gov |

| Escherichia coli | Reaction with aspartate aminotransferase (AspAT) | Formation of a quinonoid intermediate with the L-erythro isomer nih.gov |

Metabolic Rerouting and Compensatory Mechanisms in Response to Altered (3S)-3-hydroxy-L-aspartate(2-) Homeostasis

When the homeostasis of a specific metabolite like (3S)-3-hydroxy-L-aspartate(2-) is disturbed, cells can activate complex compensatory mechanisms and reroute metabolic pathways to mitigate stress and maintain viability. Although direct studies on (3S)-3-hydroxy-L-aspartate(2-) are not abundant, principles derived from the study of related amino acid and metabolic pathways provide a framework for understanding these responses.

An accumulation of (3S)-3-hydroxy-L-aspartate(2-) due to impaired degradation could trigger a stress response. Cells under metabolic stress, such as that caused by the inhibition of the TCA cycle, activate the integrated stress response (ISR), which involves the transcription factor ATF4. elifesciences.org This response leads to a global reprogramming of amino acid and redox metabolism. elifesciences.org It is plausible that an imbalance in (3S)-3-hydroxy-L-aspartate(2-), which is metabolically linked to the TCA cycle intermediate oxaloacetate, could initiate a similar ATF4-dependent response. wikipedia.orgelifesciences.org

Metabolic rerouting could involve shunting the accumulated (3S)-3-hydroxy-L-aspartate(2-) into alternative pathways. As seen in E. coli, it can be processed by the enzymes of the threonine biosynthetic pathway. nih.gov This represents a form of metabolic rerouting where a potentially toxic accumulation is channeled into a different biosynthetic route. However, this can also lead to the production of other antimetabolites that inhibit downstream enzymes, such as threonine synthase. nih.gov

In cases of nutrient stress where key metabolites are depleted, cells employ compensatory mechanisms like autophagy or the breakdown of extracellular matrix proteins to supply necessary amino acids. nih.gov If the dysregulation of (3S)-3-hydroxy-L-aspartate(2-) metabolism leads to a deficiency in related essential compounds, such as aspartate or TCA cycle intermediates, the cell might upregulate pathways to synthesize these precursors from other sources, like branched-chain amino acids (BCAAs) or glutamine. elifesciences.orgfrontiersin.org For example, under conditions of limited aspartate availability, cells can reprogram BCAA catabolism to maintain asparagine synthesis. elifesciences.org

Comparison of Biochemical Pathways of (3S)-3-hydroxy-L-aspartate(2-) with Related Hydroxy-Amino Acids Under Stressed Conditions (e.g., in in vitro models)

Under stressed conditions, the metabolism of various amino acids, including hydroxy-amino acids, is significantly altered to support cell survival and adaptation. Comparing the pathway of (3S)-3-hydroxy-L-aspartate(2-) with other hydroxy-amino acids reveals both common and distinct strategies for coping with stress.